

Spectroscopic Analysis of Methyl 4-(cyanomethyl)benzoate: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **Methyl 4-(cyanomethyl)benzoate**

Cat. No.: **B127922**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for **Methyl 4-(cyanomethyl)benzoate** ($C_{10}H_9NO_2$), a compound of interest in organic synthesis and medicinal chemistry. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for these analyses.

Spectroscopic Data

The structural elucidation of **Methyl 4-(cyanomethyl)benzoate** is supported by various spectroscopic techniques. The data presented here has been compiled from available literature and spectral databases.

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.

¹H NMR (Proton NMR) Data

The ¹H NMR spectrum provides information about the different types of protons in the molecule and their neighboring environments.

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~8.02	Doublet	2H	Aromatic protons ortho to the ester group
~7.45	Doublet	2H	Aromatic protons meta to the ester group
~3.92	Singlet	3H	Methyl ester protons (- OCH ₃)
~3.85	Singlet	2H	Methylene protons (- CH ₂ CN)

¹³C NMR (Carbon-13 NMR) Data

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.

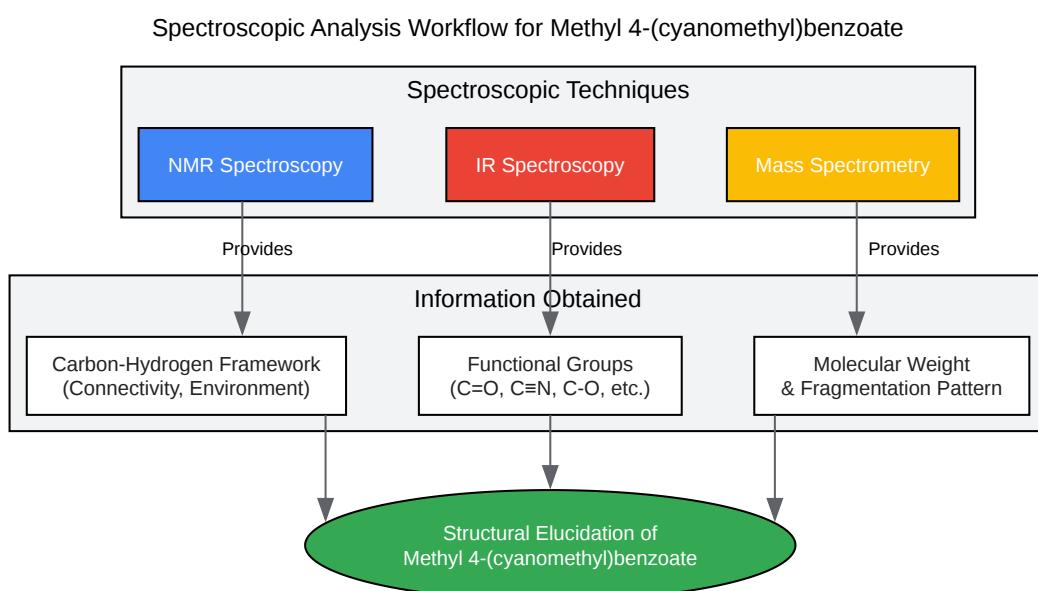
Chemical Shift (δ) ppm	Assignment
~166.5	Carbonyl carbon of the ester (C=O)
~138.5	Aromatic carbon attached to the -CH ₂ CN group
~130.0	Aromatic carbons ortho to the ester group
~129.0	Aromatic carbons meta to the ester group
~132.0	Quaternary aromatic carbon attached to the ester group
~118.0	Nitrile carbon (-C≡N)
~52.5	Methyl ester carbon (-OCH ₃)
~29.5	Methylene carbon (-CH ₂ CN)

Infrared spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Wavenumber (cm ⁻¹)	Intensity	Functional Group Assignment
~3050-3000	Medium	Aromatic C-H stretch
~2950	Medium	Aliphatic C-H stretch (methyl and methylene)
~2250	Medium	Nitrile (C≡N) stretch
~1720	Strong	Carbonyl (C=O) stretch of the ester
~1610, ~1500	Medium-Weak	Aromatic C=C stretches
~1280, ~1110	Strong	C-O stretch of the ester

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification. The molecular weight of **Methyl 4-(cyanomethyl)benzoate** is 175.18 g/mol .[\[1\]](#)

m/z (mass-to-charge ratio)	Relative Intensity (%)	Assignment
175	High	Molecular ion [M] ⁺
144	High	[M - OCH ₃] ⁺
116	High	[M - COOCH ₃] ⁺
90	Medium	[C ₇ H ₆] ⁺ (Tropylium ion)


Experimental Protocols

The following are general experimental protocols for acquiring the spectroscopic data presented above. Specific instrument parameters may vary.

- Sample Preparation: Approximately 5-10 mg of **Methyl 4-(cyanomethyl)benzoate** is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl_3 , DMSO-d_6) in a 5 mm NMR tube. Tetramethylsilane (TMS) is typically added as an internal standard (0 ppm).
- ^1H NMR Acquisition: The ^1H NMR spectrum is recorded on a spectrometer operating at a frequency of 300 MHz or higher. A sufficient number of scans are acquired to obtain a good signal-to-noise ratio.
- ^{13}C NMR Acquisition: The ^{13}C NMR spectrum is recorded on the same instrument, typically at a frequency of 75 MHz or higher. Proton decoupling is employed to simplify the spectrum to single peaks for each unique carbon. A larger number of scans is usually required due to the lower natural abundance of ^{13}C .
- Sample Preparation (Solid): A small amount of the solid sample is finely ground with dry potassium bromide (KBr) powder in an agate mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press. Alternatively, a thin film can be cast by dissolving the sample in a volatile solvent and allowing it to evaporate on a salt plate (e.g., NaCl or KBr).
- FTIR Analysis: The KBr pellet or salt plate is placed in the sample holder of an FTIR spectrometer. The spectrum is recorded over the mid-infrared range (typically 4000-400 cm^{-1}). A background spectrum of the empty sample holder (or pure KBr pellet) is recorded and subtracted from the sample spectrum.
- Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography (GC-MS).
- Ionization: Electron Ionization (EI) is a common method for this type of molecule. The sample is bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.
- Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
- Detection: The abundance of each ion is measured by a detector, and the data is presented as a mass spectrum.

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow of using different spectroscopic techniques for the structural elucidation of an organic compound like **Methyl 4-(cyanomethyl)benzoate**.

[Click to download full resolution via product page](#)

Spectroscopic analysis workflow.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Methyl 4-(cyanomethyl)benzoate | C10H9NO2 | CID 848548 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Spectroscopic Analysis of Methyl 4-(cyanomethyl)benzoate: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b127922#spectroscopic-data-for-methyl-4-cyanomethyl-benzoate-nmr-ir-mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com